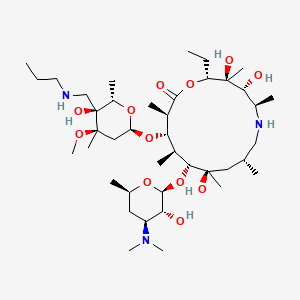

Tulathromycin

Beschreibung

This compound is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs. It is marketed by Pfizer Inc. under the tradename Draxxin.

structure in first source

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARTUJKFNAVIK-QPTWMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274184 | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217500-96-4 | |

| Record name | Tulathromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulathromycin A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulathromycin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TULATHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tulathromycin in Mycoplasma bovis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a critical therapeutic agent in veterinary medicine for the management of bovine respiratory disease (BRD), frequently associated with Mycoplasma bovis.[1][2][3] Its efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide delineates the molecular mechanism of action of this compound against M. bovis, detailing its interaction with the ribosomal machinery. Furthermore, it outlines established and emergent resistance mechanisms, presents quantitative efficacy data, and provides detailed experimental protocols for the investigation of its activity. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][4] The primary mechanism involves the inhibition of peptide translocation, which ultimately leads to the cessation of bacterial growth and proliferation.

Binding to the 50S Ribosomal Subunit

Like other macrolides, this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6][7] This binding site is predominantly composed of 23S rRNA. Key interactions occur with specific nucleotides in domain V and, for some macrolides, domain II of the 23S rRNA. While the precise crystallographic structure of this compound bound to the M. bovis ribosome is not available, molecular modeling based on its interactions with other bacterial ribosomes, such as E. coli and Thermus thermophilus, provides significant insights.[8]

The binding of this compound within the NPET sterically hinders the progression of the elongating polypeptide chain.[5] This obstruction prevents the nascent peptide from advancing through the tunnel, leading to a stall in translation.

Stimulation of Peptidyl-tRNA Dissociation

A crucial aspect of this compound's mechanism of action is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation process.[1][2] After the formation of a peptide bond, the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This compound's presence in the NPET is thought to destabilize the peptidyl-tRNA, promoting its premature release.[5][9] This "drop-off" of the incomplete polypeptide chain effectively terminates protein synthesis.[9]

Diagram 1: this compound's interaction with the 50S ribosomal subunit.

Resistance Mechanisms in Mycoplasma bovis

The emergence of resistance to this compound in M. bovis is a significant clinical concern. The primary mechanism of resistance involves modifications to the drug's target site on the ribosome.

Mutations in 23S rRNA

The most frequently reported mechanism of macrolide resistance in M. bovis is point mutations in the 23S rRNA genes.[10] Key mutations have been identified in two domains:

-

Domain V: The A2058G mutation (E. coli numbering) is a well-characterized mutation that confers high-level resistance to macrolides.[11][12][13] This adenosine (B11128) residue is critical for macrolide binding.

-

Domain II: Mutations in the central loop of domain II, such as G748A, have also been associated with reduced susceptibility to macrolides, including tylosin (B1662201) and tilmicosin.[10] While the direct impact on this compound binding is less defined, alterations in this region can influence the overall conformation of the binding pocket.

Alterations in Ribosomal Proteins

Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, can also contribute to resistance. These proteins can influence the conformation of the tunnel and, consequently, the binding affinity of this compound.

Diagram 2: Logical flow of this compound resistance mechanisms.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound against M. bovis is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| European Field Isolates (pre-2002) | 0.063 to >64 | 0.25 | >64 | [14] |

| European Field Isolates (2004-2006) | Not specified | 4 | >64 | [14] |

| Canadian Field Isolates | Not specified | >64 | >64 | [15] |

| M. bovis Reference Strain (ATCC® 25523™) | 0.25 (consistent) | Not applicable | Not applicable | [16] |

| Isolates with G748A mutation in 23S rRNA | Elevated compared to wild-type | Not specified | Not specified | [10] |

| Isolates with A2058G mutation in 23S rRNA | High-level resistance | ≥128 | ≥128 | [14] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary mycoplasmas.[16][17][18][19][20]

Materials:

-

Mycoplasma bovis isolates and a reference strain (e.g., ATCC® 25523™).

-

SP4 broth or other suitable mycoplasma growth medium.[21]

-

This compound analytical standard.

-

Sterile 96-well microtiter plates.

-

CO2 permeable film.

Procedure:

-

Inoculum Preparation: Culture M. bovis isolates in SP4 broth until the mid-logarithmic phase of growth is reached. Adjust the culture density to approximately 104-105 color changing units (CCU)/mL.

-

Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in SP4 broth in the 96-well plates. The final concentration range should typically span from 0.063 to 256 µg/mL.

-

Inoculation: Inoculate each well with the prepared M. bovis suspension. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Seal the plates with a CO2 permeable film and incubate at 37°C for 48-72 hours.[16]

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits a color change in the medium, indicating inhibition of bacterial growth.[17]

Ribosome Binding Assay: Fluorescence Polarization

This assay measures the binding of this compound to the ribosome by monitoring the displacement of a fluorescently labeled macrolide probe.

Materials:

-

Purified 70S ribosomes from a sensitive M. bovis strain.

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

This compound analytical standard.

-

Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

-

96-well, black, round-bottom plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentration in Binding Buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe to all wells.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of an unlabeled macrolide (e.g., erythromycin) to determine non-specific binding (minimum polarization).

-

Ribosome Addition: Add the diluted, activated ribosomes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a plate reader. The decrease in polarization is proportional to the displacement of the fluorescent probe by this compound, allowing for the determination of binding affinity (e.g., IC50 or Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis using a coupled transcription/translation system.[22]

Materials:

-

In vitro transcription/translation system (e.g., E. coli S30 extract system).[8]

-

DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Amino acid mixture containing a labeled amino acid (e.g., 35S-methionine or a fluorescently tagged lysine).

-

This compound analytical standard.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the components of the transcription/translation system, the DNA template, and the amino acid mixture.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Radiolabeling: If a radiolabeled amino acid is used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence: If a fluorescent reporter is used, measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[8]

Diagram 3: Experimental workflows for assessing this compound's activity.

Conclusion

This compound's mechanism of action against Mycoplasma bovis is a multifaceted process centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit. This interaction not only physically obstructs the nascent peptide exit tunnel but also promotes the premature dissociation of peptidyl-tRNA, effectively halting protein production. The emergence of resistance, primarily through mutations in the 23S rRNA, underscores the importance of continued surveillance and research into the molecular interactions between this compound and its ribosomal target. The experimental protocols detailed herein provide a framework for the continued investigation of this compound's efficacy and the elucidation of resistance mechanisms, which are crucial for the development of next-generation antimicrobials and the preservation of the utility of this important veterinary drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative efficacy of this compound and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methaphylactic effect of this compound treatment on rumen fluid parameters in feedlot beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycoplasma bovis isolates from dairy calves in Japan have less susceptibility than a reference strain to all approved macrolides associated with a point mutation (G748A) combined with multiple species-specific nucleotide alterations in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach | PLOS Computational Biology [journals.plos.org]

- 12. Impact of ribosomal modification on the binding of the antibiotic telithromycin using a combined grand canonical monte carlo/molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Sensitivity Testing of Mycoplasma bovis Isolates Derived from Western Canadian Feedlot Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rgs-ntgs.ch [rgs-ntgs.ch]

- 18. vet-us.virbac.com [vet-us.virbac.com]

- 19. researchgate.net [researchgate.net]

- 20. wvdl.wisc.edu [wvdl.wisc.edu]

- 21. journals.asm.org [journals.asm.org]

- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into a Novel Triamilide Antibiotic for the Treatment of Livestock Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD) represent significant economic and welfare challenges to the livestock industry worldwide. The complex etiology of these diseases, often involving a combination of viral and bacterial pathogens, necessitates the development of effective and convenient antimicrobial therapies. This technical guide provides an in-depth overview of a novel triamilide antibiotic, tulathromycin, for the treatment and prevention of respiratory diseases in cattle and swine. This compound's unique chemical structure and pharmacokinetic profile offer distinct advantages in the management of these critical veterinary diseases.

Mechanism of Action

This compound is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Like other macrolides, this compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, it can exhibit bactericidal activity against certain pathogens.[1]

A key structural feature of this compound is the presence of three amine groups, which confers a higher basicity compared to other macrolides. This characteristic is thought to enhance its penetration through the outer membrane of Gram-negative bacteria, contributing to its broad spectrum of activity against key respiratory pathogens.

In Vitro Efficacy

The in vitro activity of this compound has been extensively evaluated against a wide range of bacterial pathogens implicated in livestock respiratory disease. Minimum Inhibitory Concentration (MIC) data consistently demonstrate its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Livestock Respiratory Pathogens

| Bacterial Species | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mannheimia haemolytica | Bovine | 1 | 2 | 0.5 - 4 |

| Pasteurella multocida | Bovine | 0.5 | 1 | 0.25 - 4 |

| Histophilus somni | Bovine | 1 | 2-4 | 0.5 - 4 |

| Actinobacillus pleuropneumoniae | Porcine | 8 | 16 | 4 - 16 |

| Pasteurella multocida | Porcine | 1 | 2 | 0.25 - 2 |

Data synthesized from multiple sources.[2][3]

Pharmacokinetics

The pharmacokinetic profile of this compound is a cornerstone of its clinical efficacy, characterized by rapid absorption, extensive distribution to lung tissue, and a long elimination half-life, which allows for a single-dose administration regimen.

Following subcutaneous administration in cattle at a dose of 2.5 mg/kg, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within hours. It exhibits excellent bioavailability and, most notably, achieves high and sustained concentrations in the lungs and pulmonary epithelial lining fluid (PELF), the primary sites of respiratory infection.

Table 2: Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg Subcutaneous Dose)

| Parameter | Plasma | Lung Tissue |

| Cmax (ng/mL or ng/g) | ~300 - 695 | ~2500 - 4510 |

| Tmax (hours) | ~0.5 - 1 | ~24 |

| AUC (ng·h/mL or ng·h/g) | ~9,341 - 15,440 | Significantly higher than plasma |

| Half-life (t1/2) (hours) | ~81 - 90 | ~184 |

Data synthesized from multiple sources.[4][5][6][7]

In Vivo Efficacy and Clinical Trials

The clinical effectiveness of this compound has been demonstrated in numerous field trials for both the treatment and prevention (metaphylaxis) of BRD and SRD.

In a study involving high-risk cattle, a single subcutaneous injection of this compound (2.5 mg/kg) significantly reduced BRD morbidity compared to both a saline-treated control group and another commonly used antibiotic, tilmicosin (B555).[8][9] In European field studies for the treatment of BRD, this compound showed comparable efficacy to florfenicol, with a high percentage of animals showing sustained clinical improvement.[10][11] For the prevention of BRD in healthy in-contact cattle, this compound treatment resulted in a significantly higher percentage of animals remaining healthy compared to tilmicosin and saline-treated groups.[10][11]

Table 3: Summary of Clinical Efficacy of this compound for Bovine Respiratory Disease (BRD)

| Study Focus | Comparator(s) | Key Efficacy Outcomes |

| BRD Prevention in High-Risk Cattle | Saline, Tilmicosin | This compound significantly lowered BRD morbidity compared to both saline and tilmicosin.[8][9] |

| BRD Treatment | Florfenicol | Similar rates of sustained clinical improvement at day 14 (this compound: 83.3%, Florfenicol: 81.0%).[10][11] |

| BRD Prevention in In-Contact Cattle | Saline, Tilmicosin | Significantly more this compound-treated cattle remained healthy at day 14 (92.4%) compared to tilmicosin (83.7%) and saline (63.7%).[10][11] |

| BRD Treatment associated with Mycoplasma bovis | Saline | This compound-treated calves had significantly lower peak rectal temperatures and lung lesion scores.[12][13] |

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial activity, this compound exhibits significant immunomodulatory and anti-inflammatory properties that may contribute to its clinical success. Studies have shown that this compound can induce apoptosis (programmed cell death) in neutrophils and macrophages.[14][15] This process is crucial for the resolution of inflammation by promoting the clearance of inflammatory cells from the site of infection.

Furthermore, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and reduce the secretion of pro-inflammatory cytokines such as CXCL-8.[14][15][16][17]

References

- 1. Immuno-modulating properties of this compound in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and indirect anti-inflammatory effects of this compound in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and lung tissue concentrations of this compound, a new triamilide antibiotic, in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. process.st [process.st]

- 7. jarvm.com [jarvm.com]

- 8. Characteristics of clinical trials assessing antimicrobial treatment of bovine respiratory disease, 1970-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Efficacy of this compound in the treatment and prevention of natural outbreaks of bovine respiratory disease in European cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of this compound in the treatment of bovine respiratory disease associated with induced Mycoplasma bovis infections in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zoetis [zoetisus.com]

- 14. wormsandgermsblog.com [wormsandgermsblog.com]

- 15. researchgate.net [researchgate.net]

- 16. Direct and Indirect Anti-Inflammatory Effects of this compound in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Anti-Nociceptive Potential of this compound against Chemically and Thermally Induced Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Against Mannheimia haemolytica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to assess the antimicrobial activity of compounds against Mannheimia haemolytica, a primary etiological agent of bovine respiratory disease (BRD). This document details experimental protocols, presents quantitative susceptibility data, and visualizes key experimental and biological pathways to support research and development efforts in veterinary medicine.

Quantitative Antimicrobial Susceptibility Data

The in vitro efficacy of an antimicrobial agent is quantitatively expressed through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values for various antimicrobial agents against Mannheimia haemolytica isolates, providing a comparative landscape of their potency. These values, particularly the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial for understanding susceptibility patterns and informing therapeutic choices.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Various Antimicrobial Agents Against Mannheimia haemolytica

| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| β-Lactams | |||

| Amoxicillin | - | - | - |

| Ampicillin | - | - | - |

| Ceftiofur (B124693) | ≤0.016 | 0.016 | ≤0.016 - 2 |

| Penicillin | - | - | - |

| Macrolides | |||

| Tildipirosin | 0.5 | 2 | - |

| Tilmicosin | 2 - 8 | 4 - ≥32 | - |

| Tulathromycin | 0.25 - 2 | 0.5 - 8 | - |

| Fluoroquinolones | |||

| Danofloxacin | - | - | - |

| Enrofloxacin | ≤0.016 - 0.125 | ≤0.016 - 1 | 0.002 - 32 |

| Marbofloxacin | ≤0.016 | 0.031 | - |

| Pradofloxacin | ≤0.016 | ≤0.016 | - |

| Phenicols | |||

| Florfenicol (B1672845) | 0.5 - 2 | 0.5 - ≥16 | - |

| Tetracyclines | |||

| Doxycycline | 2 | 16 | 0.063 - 256 |

| Oxytetracycline | - | - | - |

| Tetracycline | 8 | 64 | 0.063 - 256 |

| Other | |||

| Spectinomycin | - | - | - |

| Sulfamethoxazole/Trimethoprim | 0.063 | 1 | 0.004 - 1024 |

Note: Data compiled from multiple sources. Ranges can vary significantly based on geographic location, year of isolation, and the specific population of isolates tested.

Detailed Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to antimicrobial drug development. The following sections detail the standardized methodologies for determining the antimicrobial susceptibility of M. haemolytica.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this methodology in document VET01.

Protocol:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents in an appropriate solvent at a concentration that is at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of antimicrobial concentrations in a final volume of 50 µL per well.

-

Reserve wells for a positive control (no antimicrobial) and a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of M. haemolytica on a suitable agar (B569324) plate (e.g., blood agar), select several colonies and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

Protocol:

-

Following MIC Determination: After reading the MIC results, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Subculturing:

-

Aspirate a small, standardized volume (e.g., 10-100 µL) from each clear well.

-

Plate the aspirated volume onto a suitable, non-selective agar medium (e.g., blood agar).

-

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Reading and Interpretation:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

-

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to evaluate the in vitro interaction between two antimicrobial agents. The interaction can be synergistic, additive, indifferent, or antagonistic.

Protocol:

-

Plate Setup:

-

In a 96-well microtiter plate, set up serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically.

-

The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

-

Include rows and columns with each drug alone to determine their individual MICs.

-

-

Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.

-

Data Analysis and Interpretation:

-

After incubation, the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

The FIC index is interpreted as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

A study investigating the combination of this compound and ceftiofur against M. haemolytica found that the interactions were primarily indifferent.[1][2][3] Another study that tested combinations of oxytetracycline, spectinomycin, tilmicosin, tylosin, and sulfamethazine (B1682506) found no synergistic effects.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

Protocol:

-

Preparation:

-

Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control tube without any antimicrobial.

-

-

Inoculation: Inoculate each tube with a standardized suspension of M. haemolytica to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquot in sterile saline or broth.

-

Plate the dilutions onto a suitable agar medium.

-

-

Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. For example, time-kill curve assays have been used to model the pharmacodynamics of florfenicol against M. haemolytica.[4]

Visualizations of Experimental and Biological Pathways

Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a general experimental workflow and a key signaling pathway in M. haemolytica pathogenesis.

Experimental Workflow for In Vitro Susceptibility Testing

This diagram illustrates the logical flow of experiments to characterize the in vitro activity of a test compound against M. haemolytica.

Caption: Workflow for in vitro antimicrobial susceptibility testing of M. haemolytica.

Mannheimia haemolytica Leukotoxin-Induced Apoptosis Signaling Pathway

M. haemolytica produces a potent leukotoxin (Lkt) that is a key virulence factor. At sub-lytic concentrations, Lkt induces apoptosis in bovine leukocytes. This diagram illustrates the signaling cascade initiated by Lkt binding to its receptor on the leukocyte surface.

Caption: Leukotoxin-induced apoptotic signaling in bovine leukocytes.

References

- 1. In vitro activities of this compound and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro activities of this compound and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Semi-Mechanistic Modeling of Florfenicol Time-Kill Curves and in silico Dose Fractionation for Calf Respiratory Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Tulathromycin in Swine: A Deep Dive into its Pharmacokinetics and Lung Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of tulathromycin, a triamilide antimicrobial agent, and its significant accumulation in the lung tissue of swine. Understanding these properties is crucial for optimizing its therapeutic efficacy in treating swine respiratory disease (SRD). This document synthesizes key data on its plasma and lung concentrations, details the experimental protocols used to obtain this data, and visualizes the underlying processes.

Executive Summary

This compound exhibits a unique pharmacokinetic profile in swine characterized by rapid absorption from the injection site, extensive distribution to tissues, and a remarkably slow elimination half-life, particularly within the lung. Following a single intramuscular administration, it achieves high and persistent concentrations in lung tissue, far exceeding those in plasma. This preferential accumulation at the site of infection is a key factor in its clinical effectiveness for SRD.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in both plasma and lung tissue of swine following a single intramuscular (IM) or intravenous (IV) injection at a dose of 2.5 mg/kg body weight.

Table 1: Pharmacokinetic Parameters of this compound in Swine Plasma

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference(s) |

| Cmax (Maximum Concentration) | ~0.6 - 0.616 µg/mL | - | [1][2][3] |

| Tmax (Time to Cmax) | ~0.25 - 0.5 hours | - | [1][2][3] |

| t½β (Elimination Half-Life) | ~60 - 90 hours | ~67.5 hours | [1][2][4] |

| AUC (Area Under the Curve) | - | - | [5] |

| Vd (Volume of Distribution) | >15 L/kg | ~13.2 L/kg | [1][2][4] |

| CL (Clearance) | 187 mL/kg/hr | 181 mL/kg/hr | [1][2][4] |

| F (Bioavailability) | >87% | - | [1][2] |

Table 2: this compound Concentrations and Pharmacokinetics in Swine Lung Tissue (IM Administration)

| Parameter | Value | Reference(s) |

| Cmax (Maximum Concentration) | ~3.47 µg/g | [2][6] |

| Tmax (Time to Cmax) | ~24 hours | [1][2] |

| t½β (Elimination Half-Life) | ~142 hours (approx. 6 days) | [1][2][5] |

| AUC Lung / AUC Plasma Ratio | ~61.4 | [1][2][5] |

| Concentration at 12 hours | ~2.84 µg/g | [1][2] |

| Concentration at 6 days | ~1.7 µg/g | [1][2] |

| Concentration at 10 days | >1.2 µg/g | [2][6] |

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. The following sections detail the typical methodologies used in these investigations.

Animal Studies

-

Subjects: Clinically healthy feeder pigs are commonly used.[4][7] In some studies, animals may be challenged with pathogens or lipopolysaccharide (LPS) to induce a disease state.[7][8]

-

Housing and Acclimation: Animals are housed in appropriate facilities and allowed an acclimation period before the start of the study.

-

Grouping: Pigs are often randomly allocated to different treatment groups, such as intravenous administration, intramuscular administration, and control (saline-treated) groups.[1][2][9]

Drug Administration

-

Intramuscular (IM) Injection: A single dose of this compound (typically 2.5 mg/kg body weight) is administered into the neck muscle.[4][5] For larger volumes, the dose may be divided and injected at separate sites.[3]

-

Intravenous (IV) Injection: For determining absolute bioavailability and key pharmacokinetic parameters like clearance and volume of distribution, this compound is administered intravenously, often into an ear vein.[5]

Sample Collection

-

Blood (Plasma) Collection: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein or other suitable sites into tubes containing an anticoagulant.[5] Plasma is then separated by centrifugation and stored frozen until analysis.

-

Lung Tissue Collection: At specified time points, pigs are euthanized, and lung tissue samples are collected.[7] Samples may be taken from different lobes of the lung to assess drug distribution.[7] The tissue is then processed (e.g., homogenized) and stored frozen.[10][11] In some studies, bronchoalveolar lavage fluid (BALF) and bronchial epithelial lining fluid (BELF) are collected to assess concentrations in airway compartments.[8]

Analytical Methodology

-

Sample Preparation:

-

Plasma: Proteins are often precipitated using an organic solvent like acetonitrile.[12]

-

Lung Tissue: The tissue is first homogenized.[10][11] this compound is then extracted from the homogenate, often using a solid-phase extraction (SPE) technique with a weak cation exchanger.[10][11] An internal standard, such as heptadeutero-tulathromycin, is added before extraction to ensure accuracy.[10][11]

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The prepared samples are injected into an HPLC or UHPLC system for separation of this compound from other components. A C8 or C18 column is commonly used.[10][11][12]

-

Tandem Mass Spectrometry (MS/MS): The separated analyte is then detected and quantified using a triple quadrupole mass spectrometer.[10][11] This is a highly sensitive and specific method that allows for the accurate measurement of this compound concentrations in complex biological matrices.[13] The transition of a doubly charged precursor ion to a singly charged product ion is typically monitored for quantification.[10][11]

-

-

Method Validation: The analytical methods are validated to ensure accuracy, precision, sensitivity, and specificity over a defined range of concentrations.[10][11]

Visualizing the Process: Experimental Workflow and Pharmacokinetic Profile

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying this compound pharmacokinetics and the logical progression of the drug through the swine's system.

Caption: Experimental workflow for this compound pharmacokinetic studies in swine.

Caption: Pharmacokinetic profile of this compound in swine after IM administration.

Conclusion

The pharmacokinetic properties of this compound in swine, particularly its rapid absorption, extensive tissue distribution, and prolonged high concentrations in lung tissue, underscore its suitability for the treatment of swine respiratory disease. The detailed experimental protocols and analytical methods described provide a framework for future research and drug development in this area. The significant accumulation and long residence time of this compound in the lungs allow for a single-dose administration, which is a major advantage in veterinary medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and lung tissue concentrations of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.zoetis.ie [www2.zoetis.ie]

- 4. vet-us.virbac.com [vet-us.virbac.com]

- 5. Zoetis [zoetisus.com]

- 6. thepigsite.com [thepigsite.com]

- 7. Pulmonary pharmacokinetics of this compound in swine. Part I: Lung homogenate in healthy pigs and pigs challenged intratracheally with lipopolysaccharide of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pulmonary pharmacokinetics of this compound in swine. Part 2: Intra-airways compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fidaxomicin: A Technical Guide to a Novel Macrocyclic Antibiotic for the Treatment of Clostridioides difficile Infection

Abstract

Fidaxomicin (B1672665) is a first-in-class, semi-synthetic macrocyclic antibiotic approved in the European Union for the treatment of Clostridioides difficile infection (CDI). It possesses a narrow spectrum of activity, potently targeting C. difficile while sparing the normal gut microbiota, a key factor in reducing disease recurrence. Its unique mechanism of action involves the inhibition of bacterial RNA polymerase at a site distinct from other antibiotic classes. This technical guide provides an in-depth overview of fidaxomicin's chemical properties, mechanism of action, microbiological activity, pharmacokinetic/pharmacodynamic profile, and clinical efficacy, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and understanding of this targeted antibacterial agent.

Introduction

Clostridioides difficile infection (CDI) is a leading cause of healthcare-associated diarrhea, posing a significant burden on healthcare systems worldwide. The infection is characterized by symptoms ranging from mild diarrhea to severe pseudomembranous colitis and death. Standard treatments, such as vancomycin (B549263) and metronidazole, are effective in achieving initial clinical cure but are associated with high rates of recurrence (20-30%), largely due to their broad-spectrum activity which disrupts the protective commensal gut flora.[1]

Fidaxomicin (trade name Dificlir®) represents a significant advancement in CDI therapy. It is a semi-synthetic, 18-membered macrocyclic antibiotic derived from fermentation of the actinomycete Dactylosporangium aurantiacum. The European Commission granted marketing authorisation for fidaxomicin on December 5, 2011.[2][3][4] Its targeted spectrum of activity and unique mechanism of action address the key limitations of previous therapies, particularly the high rate of recurrence.

Mechanism of Action

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial transcription.[5] Unlike rifamycins, which also target RNA polymerase (RNAP), fidaxomicin binds to a distinct site on the enzyme. Its mechanism involves the following key steps:

-

Binding to the RNAP-DNA Complex: Fidaxomicin binds to the "switch region" of the bacterial RNAP, a flexible element involved in the opening and closing of the DNA:RNA clamp.[5][6]

-

Inhibition of Transcription Initiation: The binding of fidaxomicin traps the clamp in an open conformation.[7][8][9] This prevents the initial separation of DNA strands, a critical step for the formation of the open promoter complex and the initiation of mRNA synthesis.[6]

-

Interaction with Sigma (σ) Subunit: The interaction is stabilized through contact with the σ subunit of the RNAP, which is essential for promoter recognition. This interaction contributes to the drug's potent inhibitory activity.[6]

This mechanism of action is distinct from other protein synthesis inhibitors and results in a potent, bactericidal effect against C. difficile.[10] The narrow spectrum of fidaxomicin is attributed to specific amino acid differences in the RNAP binding site among different bacterial phyla.[9][11]

In Vitro Activity

Fidaxomicin demonstrates potent in vitro activity against C. difficile, including hypervirulent strains. A key characteristic is its narrow spectrum, showing significantly less activity against the commensal bacteria of the gastrointestinal tract, such as Bacteroides species and most Gram-negative aerobes.[12][13] This selective activity is thought to contribute to the lower rates of CDI recurrence by preserving the protective gut microbiota.

Table 1: Comparative In Vitro Activity of Fidaxomicin and Other Agents

| Organism | No. of Isolates | Fidaxomicin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) |

|---|---|---|---|---|

| Clostridioides difficile | 1323 | 0.5[10] | 2.0[14] | 8.0[14] |

| Staphylococcus aureus (all) | 184 | 8.0[15] | - | - |

| Enterococcus faecalis | 114 | 2.0[15] | - | - |

| Bacteroides fragilis group | 69 | >128[13] | - | - |

Pharmacokinetics and Pharmacodynamics

Fidaxomicin is administered orally and is characterized by minimal systemic absorption, leading to very high concentrations in the gastrointestinal tract where the infection resides.

-

Absorption: Systemic absorption is negligible. Peak plasma concentrations (Cmax) are typically very low, in the nanogram-per-milliliter range.[16][17]

-

Distribution: Fidaxomicin is primarily confined to the gastrointestinal tract. Fecal concentrations are very high, often exceeding 1,000 µg/g, which is several thousand times the MIC90 for C. difficile.[16][18]

-

Metabolism: Fidaxomicin is hydrolyzed at the isobutyryl ester to form its principal and microbiologically active metabolite, OP-1118.[18]

-

Excretion: The vast majority of an orally administered dose is excreted in the feces.[18]

-

Pharmacodynamics: Fidaxomicin exhibits time-dependent bactericidal activity and possesses a prolonged post-antibiotic effect (PAE) against C. difficile ranging from 6 to 10 hours.[18]

Table 2: Key Pharmacokinetic Parameters of Fidaxomicin in Humans

| Parameter | Value | Reference |

|---|---|---|

| Systemic Bioavailability | Minimal | [18] |

| Median Time to Peak Plasma Conc. (Tmax) | ~2 hours | [16][17] |

| Mean Peak Plasma Conc. (Cmax) | 22.8 ± 26.7 ng/mL (Day 1) | [16] |

| Mean Fecal Concentration | 1396 ± 1019 µg/g | [16] |

| Elimination Half-life (plasma) | ~10-11 hours | [16] |

| Primary Route of Elimination | Feces (>92%) |[18] |

Clinical Efficacy

Two pivotal Phase III, multicenter, randomized, double-blind trials compared a 10-day course of fidaxomicin (200 mg twice daily) with vancomycin (125 mg four times daily) for the treatment of CDI. The combined results demonstrated that fidaxomicin was non-inferior to vancomycin for clinical cure and superior in preventing CDI recurrence.

Table 3: Summary of Pivotal Phase III Clinical Trial Outcomes (Fidaxomicin vs. Vancomycin)

| Endpoint | Fidaxomicin | Vancomycin | p-value | Reference |

|---|---|---|---|---|

| Clinical Cure (Per-Protocol) | 92.1% | 89.8% | Non-inferior | [19][20] |

| Recurrence (Per-Protocol) | 13.3% | 24.0% | 0.004 | [19][20] |

| Global Cure (Cure without Recurrence) | 77.7% | 67.1% | 0.006 |[1][21] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol is based on the reference method for anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI) document M11.[22][23]

Materials:

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

Fidaxomicin analytical standard.

-

Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas generator).

-

Inoculum replicator (e.g., Steers replicator).

-

C. difficile isolates and quality control strains (e.g., Bacteroides fragilis ATCC 25285).

-

0.5 McFarland turbidity standard.

-

Sterile saline or Brucella broth.

Methodology:

-

Antimicrobial Stock Solution: Prepare a stock solution of fidaxomicin in a suitable solvent (e.g., DMSO) at a concentration 10 times the highest concentration to be tested.

-

Plate Preparation: a. Melt and cool supplemented Brucella agar to 48-50°C. b. Prepare a series of two-fold dilutions of fidaxomicin in agar. For each concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly, and pour into sterile petri dishes. c. Prepare a drug-free growth control plate. d. Allow plates to solidify and pre-reduce them in an anaerobic environment for 4-6 hours before inoculation.

-

Inoculum Preparation: a. Subculture C. difficile isolates from frozen stock onto Brucella agar and incubate anaerobically for 48 hours. b. Suspend several colonies in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). c. Dilute this suspension 1:10 in Brucella broth to obtain the final inoculum of ~1 x 10⁷ CFU/mL.

-

Inoculation: a. Pour the final inoculum into the wells of the inoculum replicator seed block. b. Using the replicator, inoculate the surface of the prepared agar plates, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration. Each spot should deliver approximately 1-2 µL, resulting in ~1 x 10⁵ CFU per spot.

-

Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of fidaxomicin that completely inhibits visible growth, or allows only a faint haze or a single colony. The growth control plate must show confluent growth.

Protocol 2: In Vitro Time-Kill Assay

This protocol assesses the bactericidal activity of fidaxomicin over time.[24][25]

Materials:

-

Supplemented Brucella broth.

-

Fidaxomicin analytical standard.

-

Anaerobic incubation system.

-

C. difficile isolate.

-

Sterile phosphate-buffered saline (PBS) for dilutions.

-

Brucella agar plates for colony counting.

-

Spectrophotometer.

Methodology:

-

Inoculum Preparation: Grow a culture of C. difficile in supplemented Brucella broth to the early logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed, pre-reduced broth.

-

Assay Setup: Prepare flasks containing broth with fidaxomicin at various multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a drug-free growth control flask.

-

Incubation and Sampling: a. Place all flasks in an anaerobic chamber at 37°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.

-

Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile PBS. b. Plate 100 µL from appropriate dilutions onto Brucella agar plates in duplicate. c. Incubate the plates anaerobically at 37°C for 48 hours.

-

Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Safety and Tolerability

Across the pivotal Phase III clinical trials, fidaxomicin was found to be safe and well-tolerated, with an adverse event profile similar to that of vancomycin. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature.

Table 4: Incidence of Common Treatment-Emergent Adverse Events (>2%)

| Adverse Event | Fidaxomicin (n=564) | Vancomycin (n=583) |

|---|---|---|

| Nausea | 11% | 13% |

| Vomiting | 7% | 7% |

| Abdominal Pain | 6% | 4% |

| Diarrhea | 6% | 7% |

| Constipation | 5% | 4% |

| Headache | 4% | 5% |

Data compiled from publicly available trial information.

Conclusion

Fidaxomicin is a targeted, semi-synthetic macrocyclic antibiotic that offers a significant therapeutic advantage for the treatment of Clostridioides difficile infection. Its novel mechanism of inhibiting bacterial RNA polymerase, potent bactericidal activity against C. difficile, and narrow spectrum of activity collectively contribute to its high cure rates and, most notably, a significantly lower rate of recurrence compared to vancomycin. With minimal systemic absorption and a favorable safety profile, fidaxomicin stands as a cornerstone in the management of CDI, particularly for patients at high risk of recurrence.

References

- 1. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]

- 2. gmmmg.nhs.uk [gmmmg.nhs.uk]

- 3. ema.europa.eu [ema.europa.eu]

- 4. EU fidaxomicin approval another feather in Optimer's 2011 cap [insights.citeline.com]

- 5. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Researchers define target and mechanism of antibacterial drug fidaxomicin (dificid) | EurekAlert! [eurekalert.org]

- 9. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 10. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro susceptibility of Clostridium difficile to SMT19969 and comparators, as well as the killing kinetics and post-antibiotic effects of SMT19969 and comparators against C. difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and safety of fidaxomicin in patients with inflammatory bowel disease and Clostridium difficile infection: an open-label Phase IIIb/IV study (PROFILE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Fidaxomicin - Wikipedia [en.wikipedia.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Fidaxomicin Versus Vancomycin for Clostridium difficile Infection: Meta-analysis of Pivotal Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to the Tulathromycin Binding Site on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This technical guide provides a comprehensive overview of the this compound binding site, detailing its location, molecular interactions, and the experimental methodologies used for its characterization. Quantitative binding and inhibition data are presented, along with detailed protocols for key experimental techniques. Visualizations of the mechanism of action, experimental workflows, and resistance mechanisms are provided to facilitate a deeper understanding of this important antibiotic's interaction with its ribosomal target.

The this compound Binding Site on the 50S Ribosomal Subunit

This compound exerts its bacteriostatic and, at higher concentrations, bactericidal effects by obstructing the process of protein synthesis. The primary target is the large (50S) ribosomal subunit, where the drug binds within the nascent peptide exit tunnel (NPET).[1] This strategic positioning allows it to physically block the passage of newly synthesized polypeptide chains, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation process.[1][2]

2.1 Location and Key Interactions

While a dedicated high-resolution crystal or cryo-EM structure of this compound in complex with the 50S subunit is not publicly available, its binding site can be accurately inferred from computational modeling and high-resolution structures of other macrolides, such as azithromycin, erythromycin (B1671065), and telithromycin (B1682012).[3] The binding pocket is situated near the peptidyl transferase center (PTC) and is predominantly formed by nucleotides of domain V of the 23S ribosomal RNA (rRNA).[4]

Key interactions involve:

-

Domain V of 23S rRNA: Nucleotides in this domain form the core of the binding site. A critical interaction occurs with adenosine (B11128) 2058 (A2058, E. coli numbering), a common binding determinant for macrolide antibiotics.[4][5]

-

Other 23S rRNA Residues: Other nucleotides in domain V (e.g., 2057, 2059, 2611) and domain II (e.g., A752) also contribute to the binding pocket, interacting with different parts of the this compound molecule.[6]

-

Ribosomal Proteins: While the primary interaction is with rRNA, ribosomal proteins L4 and L22 are in close proximity to the macrolide binding site. Mutations in these proteins can confer resistance, suggesting they play a role in maintaining the conformational integrity of the binding pocket.[7]

Quantitative Data on this compound-Ribosome Interaction

The interaction of this compound with the ribosome has been quantified through various assays, providing insights into its potency and binding affinity.

Table 1: In Vitro Inhibition of Protein Synthesis

| Antibiotic | IC50 (µM) | Organism |

|---|---|---|

| This compound | 0.26 ± 0.05 | E. coli (in vitro transcription/translation) |

| Tildipirosin | 0.23 ± 0.01 | E. coli (in vitro transcription/translation) |

| Tilmicosin | 0.36 ± 0.02 | E. coli (in vitro transcription/translation) |

| Tylosin | 0.31 ± 0.05 | E. coli (in vitro transcription/translation) |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC90 (µg/mL) |

|---|---|

| Mannheimia haemolytica | 1-4 |

| Pasteurella multocida | 1-4 |

| Histophilus somni | 1-4 |

| Mycoplasma bovis | 1-4 |

Table 3: Binding Affinity and Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

|---|---|---|---|

| Binding Affinity (Kd) | No direct measurement for this compound is available. However, related macrolides like erythromycin and solithromycin (B1681048) have Kd values of approximately 5 nM for the S. pneumoniae ribosome, suggesting a similarly high affinity for this compound.[8] | ||

| Plasma Protein Binding | ~36% | Rabbit |

| | ~40% | Cattle | |

Experimental Protocols

The characterization of the this compound-ribosome interaction relies on a combination of biochemical, biophysical, and structural biology techniques.

4.1 Ribosome Isolation and Purification

This protocol describes the purification of 70S ribosomes from bacterial cells, which can then be dissociated to isolate 50S subunits.

-

Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli MRE600) in a suitable broth to mid-log phase. Harvest the cells by centrifugation and wash the pellet with a wash buffer.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and DNase I. Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris, yielding a crude ribosome extract (S30).

-

Sucrose (B13894) Cushion Centrifugation: Layer the S30 extract over a sucrose cushion and ultracentrifuge. The ribosome pellet will be separated from smaller cellular components.

-

Sucrose Density Gradient Ultracentrifugation: Resuspend the ribosome pellet and layer it onto a linear sucrose gradient (e.g., 10-40%). Centrifuge at high speed. This will separate 70S ribosomes, 50S subunits, and 30S subunits.

-

Fraction Collection and Analysis: Fractionate the gradient and analyze the fractions using UV absorbance at 260 nm to identify the peaks corresponding to the ribosomal subunits. Pool the fractions containing the 50S subunits.

-

Concentration and Storage: Concentrate the purified 50S subunits and store them in a suitable buffer at -80°C.

4.2 Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of an antibiotic to the ribosome by monitoring changes in the polarization of light emitted from a fluorescently labeled ligand.

-

Reagents and Materials:

-

Purified 50S ribosomal subunits.

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

Unlabeled this compound (competitor).

-

Assay buffer.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the fluorescently labeled macrolide to a dilution series of the 50S ribosomal subunits.

-

For competitive binding, add a fixed concentration of the fluorescently labeled macrolide and 50S subunits, along with a dilution series of unlabeled this compound.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the concentration of the ribosomal subunits or the competitor (this compound).

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd) for the fluorescent ligand and the inhibition constant (Ki) for this compound.

-

4.3 In Vitro Transcription/Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

-

Reagents and Materials:

-

Cell-free transcription/translation system (e.g., E. coli S30 extract).

-

DNA template encoding a reporter protein (e.g., luciferase or GFP).

-

Amino acid mix (can be radiolabeled).

-

This compound dilution series.

-

-

Assay Procedure:

-

Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

-

Add the this compound dilution series to the reactions.

-

Incubate the reactions to allow for protein synthesis.

-

-

Detection and Analysis:

-

Detect the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP, or autoradiography for radiolabeled amino acids).

-

Plot the amount of protein synthesis as a function of this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

4.4 Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes

This is a general workflow for determining the structure of a ribosome-antibiotic complex.

-

Complex Formation: Incubate purified 50S ribosomal subunits with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-tulathromycin complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction on the raw movie frames.

-

Pick individual ribosome particles from the micrographs.

-

Perform 2D and 3D classification to sort the particles into homogeneous classes.

-

-

3D Reconstruction and Model Building:

-

Generate a high-resolution 3D reconstruction of the ribosome-tulathromycin complex.

-

Build an atomic model of the complex into the cryo-EM density map.

-

Refine the model to obtain the final structure.

-

Visualizations of Pathways and Workflows

Diagram 1: Experimental Workflow for Characterizing this compound-Ribosome Binding

References

- 1. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach | PLOS Computational Biology [journals.plos.org]

- 2. Impact of ribosomal modification on the binding of the antibiotic telithromycin using a combined grand canonical monte carlo/molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [archive.hshsl.umaryland.edu]

- 4. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veterinaryworld.org [veterinaryworld.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Immunomodulatory Effects of Tulathromycin in Bovine Macrophages

This technical guide provides a comprehensive overview of the immunomodulatory effects of the macrolide antibiotic this compound on bovine macrophages. Its superior clinical efficacy in treating bovine respiratory disease may be attributed in part to its ability to modulate the host's immune response, in addition to its direct antimicrobial properties.[1][2] This document synthesizes key research findings on the anti-inflammatory and pro-resolving effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved.

Recent studies have revealed that this compound exerts these effects through several mechanisms, including the induction of apoptosis in macrophages, the enhancement of efferocytosis (the clearance of apoptotic cells), and the inhibition of pro-inflammatory mediator secretion.[1][2] These actions collectively contribute to the resolution of inflammation, a critical process in the recovery from respiratory infections.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on bovine macrophages, as reported in the scientific literature.

Table 1: Effect of this compound on Apoptosis in Bovine Monocyte-Derived Macrophages

| Treatment Duration | This compound Concentration | Apoptosis (Fold Change vs. Control) | Necrosis (LDH Release) (Fold Change vs. Control) |

| 2 h | 0.1 mg/ml | No significant change | No significant change |

| 1.0 mg/ml | No significant change | No significant change | |

| 6 h | 0.1 mg/ml | No significant change | No significant change |

| 1.0 mg/ml | No significant change | No significant change | |

| 12 h | 0.1 mg/ml | No significant change | No significant change |

| 1.0 mg/ml | ~2.5 | No significant change | |

| 20 h | 0.1 mg/ml | No significant change | No significant change |

| 1.0 mg/ml | ~3.0 | Significant increase | |

| 48 h | 0.1 mg/ml | ~2.0 | No significant change |

| 1.0 mg/ml | ~3.5 | Significant increase |

Data are approximated from graphical representations in the source literature and represent the detection of mono- and oligonucleosomes.[1]

Table 2: Effect of this compound on Caspase-3 Activity in Bovine Monocyte-Derived Macrophages

| Treatment Duration | This compound Concentration | Caspase-3 Activity (Fold Change vs. Control) |

| 6 h | 0.1 mg/ml | No significant change |

| 1.0 mg/ml | No significant change | |

| 12 h | 0.1 mg/ml | No significant change |

| 1.0 mg/ml | ~2.5 | |

| 20 h | 0.1 mg/ml | No significant change |

| 1.0 mg/ml | No significant change |

Data are approximated from graphical representations in the source literature.[1]

Table 3: Effect of this compound on LPS-Stimulated CXCL-8 Secretion by Bovine Monocyte-Derived Macrophages

| Treatment Duration | Treatment Group | CXCL-8 Secretion (pg/ml) |

| 6 h | LPS (1 µg/ml) | ~1500 |

| LPS + this compound (1.0 mg/ml) | ~1500 | |

| 12 h | LPS (1 µg/ml) | ~2500 |

| LPS + this compound (1.0 mg/ml) | ~1800 | |

| 20 h | LPS (1 µg/ml) | ~2800 |

| LPS + this compound (1.0 mg/ml) | ~2000 |

*Indicates a statistically significant reduction compared to the LPS-stimulated control. Data are approximated from graphical representations in the source literature.[1]

Table 4: Effect of this compound on Phagocytosis of Apoptotic Neutrophils by Bovine Macrophages

| Incubation Time | Treatment of Neutrophils | Macrophages Containing Phagocytosed Neutrophils (%) |

| 0.5 h | Control (HBSS) | ~15% |

| This compound (2 mg/ml) | ~45% | |

| 1.0 h | Control (HBSS) | ~20% |

| This compound (2 mg/ml) | ~60% | |

| 2.0 h | Control (HBSS) | ~25% |

| This compound (2 mg/ml) | ~75%* |

*Indicates a statistically significant increase compared to the control. Data are approximated from graphical representations in the source literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the immunomodulatory effects of this compound in bovine macrophages.

Isolation and Culture of Bovine Monocyte-Derived Macrophages (BMDMs)

Bovine monocyte-derived macrophages are a standard in vitro model for studying macrophage function.

-

Blood Collection: Whole blood is collected from healthy donor cattle into vacutainers containing an anticoagulant such as acid citrate (B86180) dextrose.[1]

-

Mononuclear Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood using density gradient centrifugation with a medium like Nycoprep.

-

Monocyte Adherence: The isolated PBMCs are plated in cell culture dishes in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with fetal bovine serum (FBS). Monocytes will adhere to the plastic surface.

-

Macrophage Differentiation: Non-adherent cells are washed away, and the remaining adherent monocytes are cultured for approximately 7 days in medium supplemented with FBS and antibiotics (penicillin and streptomycin) to allow for their differentiation into macrophages.[3] The medium should be replenished every 2-3 days.

This compound Treatment

-

Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as 50% ethanol (B145695) in phosphate-buffered saline (PBS), and then diluted to the desired concentrations in the cell culture medium immediately before use.[4]

-

Treatment of Macrophages: The culture medium is replaced with fresh medium containing the desired concentration of this compound or the vehicle control. The cells are then incubated for the specified durations at 37°C in a 5% CO2 atmosphere.

Apoptosis and Necrosis Assays

-